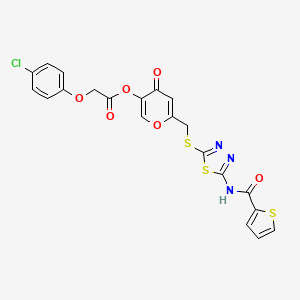
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate is a useful research compound. Its molecular formula is C21H14ClN3O6S3 and its molecular weight is 535.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate is a complex organic molecule that has garnered attention for its potential biological activities. Its structure combines various functional groups, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on current research findings, including synthesis methods, biological assays, and potential therapeutic applications.
Structural Overview
The compound is characterized by the following structural components:
- Pyran ring : A six-membered heterocyclic compound containing one oxygen atom.
- Thiadiazole moiety : Contributes to its biological activity through interactions with biological targets.
- Chlorophenoxyacetate group : Often associated with anti-inflammatory and analgesic effects.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Condensation Reactions : Thiophene-2-carboxylic acid is reacted with 1,3,4-thiadiazole derivatives under dehydrating conditions.
- Thioetherification : Formation of a thioether bond between the thiophene and thiadiazole units.
- Esterification : Attaching the chlorophenoxyacetate group via ester linkage.
These reactions are generally conducted under controlled temperatures (60-80°C) with catalysts like p-toluenesulfonic acid to facilitate the esterification process.
Anticholinesterase Activity
Recent studies have highlighted the potential of thiadiazole derivatives in enhancing cholinergic neurotransmission, which is crucial in treating neurodegenerative diseases such as Alzheimer's. For instance, derivatives similar to the compound have shown significant inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmission:
- IC50 Values : Some compounds exhibited IC50 values lower than that of donepezil (0.6 µM), indicating superior activity. For example, a related derivative displayed an IC50 of 1.82 nM, showcasing its potency as an AChE inhibitor .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of similar compounds against various cancer cell lines. The results indicate that these derivatives possess notable antiproliferative properties:
| Cell Line | Compound Activity | Reference |
|---|---|---|
| HeLa (Cervical) | High Cytotoxicity | |
| HepG2 (Liver) | Moderate Cytotoxicity | |
| A549 (Lung) | High Cytotoxicity |
Some derivatives exhibited cytotoxicity 2.5 to 5.2 times greater than standard chemotherapeutics like 5-fluorouracil.
The proposed mechanism for the biological activity of this compound involves its interaction with specific enzymes and receptors:
- AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synapses, enhancing cholinergic signaling.
- Receptor Modulation : The presence of the pyran and thiadiazole rings may facilitate binding to various receptors involved in neurotransmission and cancer cell proliferation.
Case Studies
A recent case study explored the efficacy of a related thiadiazole derivative in a mouse model for Alzheimer's disease. The study reported significant improvements in cognitive function and memory retention compared to control groups treated with placebo .
Propriétés
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-(4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O6S3/c22-12-3-5-13(6-4-12)30-10-18(27)31-16-9-29-14(8-15(16)26)11-33-21-25-24-20(34-21)23-19(28)17-2-1-7-32-17/h1-9H,10-11H2,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZCZUONEUMBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













